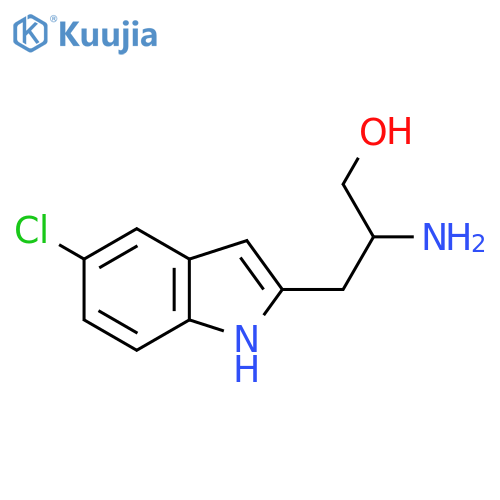

Cas no 2229638-40-6 (2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol)

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol

- EN300-1992869

- 2229638-40-6

-

- インチ: 1S/C11H13ClN2O/c12-8-1-2-11-7(3-8)4-10(14-11)5-9(13)6-15/h1-4,9,14-15H,5-6,13H2

- InChIKey: LYGQKHQVRWHNBM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C=C(CC(CO)N)N2

計算された属性

- せいみつぶんしりょう: 224.0716407g/mol

- どういたいしつりょう: 224.0716407g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992869-0.25g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 0.25g |

$1381.0 | 2023-09-16 | ||

| Enamine | EN300-1992869-1.0g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1992869-2.5g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 2.5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-1992869-10g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 10g |

$6450.0 | 2023-09-16 | ||

| Enamine | EN300-1992869-0.05g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 0.05g |

$1261.0 | 2023-09-16 | ||

| Enamine | EN300-1992869-10.0g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-1992869-5g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 5g |

$4349.0 | 2023-09-16 | ||

| Enamine | EN300-1992869-0.1g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 0.1g |

$1320.0 | 2023-09-16 | ||

| Enamine | EN300-1992869-5.0g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1992869-0.5g |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol |

2229638-40-6 | 0.5g |

$1440.0 | 2023-09-16 |

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-olに関する追加情報

Research Briefing on 2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol (CAS: 2229638-40-6): Recent Advances and Applications

The compound 2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol (CAS: 2229638-40-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's indole scaffold, coupled with the chloro substitution and amino alcohol functional groups, makes it a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the compound's role as a precursor or intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of serotonin receptor modulators, leveraging its indole core to mimic natural ligands. The presence of the 5-chloro substituent was found to enhance binding affinity to specific receptor subtypes, suggesting potential applications in neurological disorders such as depression and anxiety.

In addition to its pharmacological potential, 2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters article reported its efficacy against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics. The study proposed that the amino alcohol moiety contributes to membrane disruption, a mechanism distinct from traditional antibiotics, thereby reducing the likelihood of resistance development.

Another area of interest is the compound's potential in cancer research. Preliminary in vitro studies have shown that derivatives of 2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with hematological malignancies. Researchers hypothesize that the chloroindole moiety may interact with DNA or specific enzymes involved in cell proliferation, though further mechanistic studies are required to confirm this.

The synthesis of 2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol has also seen advancements. A 2024 Organic Process Research & Development paper detailed a scalable, green chemistry approach using catalytic asymmetric hydrogenation, which improved yield and enantiomeric purity. This methodological innovation is critical for large-scale production, should the compound progress to clinical trials.

In conclusion, 2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol (CAS: 2229638-40-6) represents a versatile and promising molecule in chemical biology and drug discovery. Its applications span neurological, antimicrobial, and oncological research, with recent studies underscoring its potential as a scaffold for novel therapeutics. Continued investigation into its mechanisms of action and optimization of its pharmacokinetic properties will be essential for translating these findings into clinical applications.

2229638-40-6 (2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol) 関連製品

- 16335-07-2(2-aminoquinoline-4-carboxamide)

- 453530-70-6(5-Bromo-2-(2,4-difluorophenyl)-pyridine)

- 156522-10-0(N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide)

- 2350597-81-6(ethyl (2S)-2-amino-5,5-difluoropentanoate)

- 137069-26-2(2-(2,3-dihydro-1H-inden-5-yl)ethyl(methyl)amine)

- 870812-32-1((3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine)

- 895240-02-5(rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans)

- 2411178-37-3(1-(4aS,8aR)-6-ethyl-octahydro-2H-pyrido4,3-b1,4oxazin-4-ylprop-2-en-1-one)

- 863452-93-1(2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide)

- 2109664-30-2(methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate)